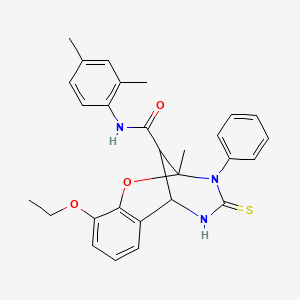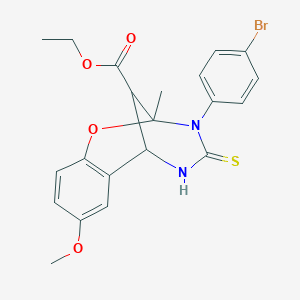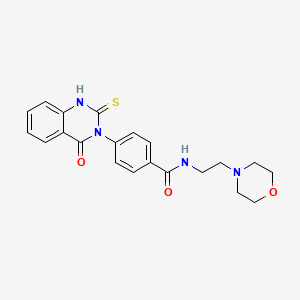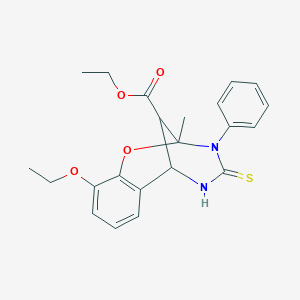
N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-ジメチルフェニル)-10-エトキシ-2-メチル-3-フェニル-4-チオキソ-3,4,5,6-テトラヒドロ-2H-2,6-メタノ-1,3,5-ベンゾキサジアゾシン-11-カルボキサミドは、複数の官能基を含むユニークな構造を持つ複雑な有機化合物です。
製造方法
合成経路と反応条件
N-(2,4-ジメチルフェニル)-10-エトキシ-2-メチル-3-フェニル-4-チオキソ-3,4,5,6-テトラヒドロ-2H-2,6-メタノ-1,3,5-ベンゾキサジアゾシン-11-カルボキサミドの合成は、容易に入手可能な出発物質から始まる複数のステップを伴います。 反応条件は通常、強酸または強塩基、高温、および目的の生成物の形成を促進する特定の触媒の使用を伴います .
工業生産方法
この化合物の工業生産には、収率を向上させ、コストを削減するために合成経路の最適化が含まれる場合があります。これには、連続フロー反応器、高度な精製技術、およびより効率的な触媒の開発の使用が含まれる場合があります。 目標は、高純度を維持し、環境への影響を最小限に抑えながら、大規模に化合物を生産することです .
化学反応解析
反応の種類
N-(2,4-ジメチルフェニル)-10-エトキシ-2-メチル-3-フェニル-4-チオキソ-3,4,5,6-テトラヒドロ-2H-2,6-メタノ-1,3,5-ベンゾキサジアゾシン-11-カルボキサミドは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを生成するために酸化できます。
還元: 還元反応は、チオキソ基をチオールまたは他の還元された形態に変換できます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求電子剤または求核剤が含まれます。 反応条件は、目的の変換に応じて大きく異なる場合がありますが、通常は制御された温度と特定の溶媒を伴います .
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はチオールを生成する可能性があります。 置換反応は、芳香環にさまざまな官能基を導入する可能性があります .
科学研究への応用
N-(2,4-ジメチルフェニル)-10-エトキシ-2-メチル-3-フェニル-4-チオキソ-3,4,5,6-テトラヒドロ-2H-2,6-メタノ-1,3,5-ベンゾキサジアゾシン-11-カルボキサミドは、いくつかの科学研究への応用があります。
化学: 有機合成の試薬として、およびより複雑な分子の構成要素として使用されます。
生物学: この化合物は、抗菌活性や抗癌活性などの潜在的な生物活性について研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探るための研究が進行中です。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to produce the compound on a large scale while maintaining high purity and minimizing environmental impact .
化学反応の分析
Types of Reactions
N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of polymers and other industrial chemicals
作用機序
N-(2,4-ジメチルフェニル)-10-エトキシ-2-メチル-3-フェニル-4-チオキソ-3,4,5,6-テトラヒドロ-2H-2,6-メタノ-1,3,5-ベンゾキサジアゾシン-11-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が関与しています。この化合物は、酵素または受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、細胞増殖に関与する特定の酵素を阻害して、抗癌効果をもたらす可能性があります .
類似の化合物との比較
類似の化合物
N-(2,4-ジメチルフェニル)-N’-メチルホルマミジン: この化合物は構造的類似性を共有し、同様の用途で使用されます.
アミトラズ: 同様のコア構造を持つ、よく知られた殺ダニ剤および殺虫剤.
ユニークさ
N-(2,4-ジメチルフェニル)-10-エトキシ-2-メチル-3-フェニル-4-チオキソ-3,4,5,6-テトラヒドロ-2H-2,6-メタノ-1,3,5-ベンゾキサジアゾシン-11-カルボキサミドは、さまざまな化学反応を起こす能力と、潜在的な治療用途により、他の類似の化合物とは異なります。 その独自の化学的および生物学的特性を与える、官能基の特定の組み合わせによりユニークです .
類似化合物との比較
Similar Compounds
N-(2,4-dimethylphenyl)-N’-methylformamidine: This compound shares structural similarities and is used in similar applications.
Amitraz: A well-known acaricide and insecticide with a similar core structure.
Uniqueness
N-(2,4-dimethylphenyl)-10-ethoxy-2-methyl-3-phenyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds .
特性
分子式 |
C28H29N3O3S |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-6-ethoxy-9-methyl-10-phenyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
InChI |
InChI=1S/C28H29N3O3S/c1-5-33-22-13-9-12-20-24-23(26(32)29-21-15-14-17(2)16-18(21)3)28(4,34-25(20)22)31(27(35)30-24)19-10-7-6-8-11-19/h6-16,23-24H,5H2,1-4H3,(H,29,32)(H,30,35) |
InChIキー |
KXGJUKGCVKNQOV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=C1OC3(C(C2NC(=S)N3C4=CC=CC=C4)C(=O)NC5=C(C=C(C=C5)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-chloro-4-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11215948.png)
![6-(3-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11215953.png)


![4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215964.png)
![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B11215971.png)

![N-(2,2-dimethoxyethyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11215976.png)
![1-(2,4-dimethylphenyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11215981.png)
![1-(2,4-dimethylphenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11216012.png)
![7-Methoxy-2-(3-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11216016.png)


![N8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-N3-cyclopentyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B11216029.png)
